molecular formula C50H98N2O9 B10822185 Soi87F7GN2 CAS No. 1161877-58-2

Soi87F7GN2

Cat. No.: B10822185
CAS No.: 1161877-58-2
M. Wt: 871.3 g/mol
InChI Key: VITDDUXZOHEQMU-BYSUZVQFSA-N
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Preparation Methods

The synthesis of Soi87F7GN2 involves multiple steps, including the formation of key intermediates and the final coupling reactions

Chemical Reactions Analysis

Soi87F7GN2 undergoes several types of chemical reactions, including:

Scientific Research Applications

Soi87F7GN2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Soi87F7GN2 involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Soi87F7GN2 can be compared with other similar compounds, such as:

Properties

CAS No.

1161877-58-2

Molecular Formula

C50H98N2O9

Molecular Weight

871.3 g/mol

IUPAC Name

N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-(acetamidomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]tetracosanamide

InChI

InChI=1S/C50H98N2O9/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-45(55)52-42(40-60-50-49(59)48(58)47(57)44(61-50)39-51-41(3)53)46(56)43(54)37-35-33-31-29-27-17-15-13-11-9-7-5-2/h42-44,46-50,54,56-59H,4-40H2,1-3H3,(H,51,53)(H,52,55)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1

InChI Key

VITDDUXZOHEQMU-BYSUZVQFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CNC(=O)C)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CNC(=O)C)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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